Quinine sulphate has a long history as a first-line treatment for malaria. Its effectiveness was discovered in the 17th century, and it remained the primary antimalarial drug until the mid-20th century []. Scientific research played a crucial role in establishing quinine sulphate as a treatment and understanding its mechanism of action. Studies demonstrated its ability to reduce parasite burden and alleviate malaria symptoms []. However, the emergence of drug-resistant malaria parasites has limited its use in many regions [].
Beyond malaria, scientific research is exploring potential applications of quinine sulphate in other areas. Here are two emerging fields of study:
Research suggests quinine sulphate can be used as a selective predator control agent in open-pond algae cultivation for biofuel production []. Studies have shown that quinine sulphate can effectively target and eliminate rotifers, a common predator of algae, without significantly impacting algal growth []. This finding has the potential to improve the efficiency and sustainability of algal biofuel production.
Scientific research is investigating the potential immunomodulatory properties of quinine sulphate. Some studies suggest it may have therapeutic potential in managing autoimmune diseases like lupus []. However, further research is needed to confirm these findings and understand the underlying mechanisms.
Quinine sulfate is a chemical compound derived from the bark of the cinchona tree, primarily recognized for its antimalarial properties. It is chemically described as cinchonan-9-ol, 6’-methoxy-, sulfate (2:1) (salt), dihydrate, with the molecular formula and a molecular weight of approximately 782.96 g/mol . Quinine sulfate appears as fine, white, needle-like crystals that are odorless and exhibit a very bitter taste. It is slightly soluble in water and alcohol but practically insoluble in ether .
Quinine sulfate's primary mechanism of action against malaria involves its effect on the parasite's life cycle within red blood cells. It disrupts the parasite's ability to digest hemoglobin, a vital nutrient for its survival []. Additionally, quinine may interfere with the parasite's ability to maintain its ionic balance within the host cell.
Quinine sulfate can be toxic at high doses, causing side effects like tinnitus (ringing in the ears), nausea, and vision problems []. In severe cases, it can lead to seizures, coma, and even death. People with certain medical conditions, like G6PD deficiency, are at increased risk for complications. Quinine sulfate is not flammable but should be handled with care due to its potential toxicity.
These reactions highlight its potential utility in analytical chemistry for detecting quinine.
Quinine sulfate is primarily known for its antimalarial activity. It acts as a blood schizonticide, targeting the Plasmodium species responsible for malaria. The proposed mechanism involves the inhibition of heme polymerase, leading to the accumulation of toxic heme within the parasite . Additionally, it has been noted for its analgesic and antipyretic properties, making it useful in treating fevers and pain associated with various conditions .
The synthesis of quinine sulfate typically involves extracting quinine from cinchona bark or through semi-synthetic pathways. The extraction process includes:
Alternative synthetic methods may also involve chemical modifications of related alkaloids.
Quinine sulfate has several applications:
Quinine sulfate has been studied for various drug interactions:
Quinine sulfate belongs to a class of compounds known as alkaloids. Here are some similar compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Properties |
---|---|---|
Chloroquine | C18H26ClN3 | More effective against malaria; less toxic than quinine. |
Quinidine | C20H24N2O2 | Used primarily as an antiarrhythmic agent; similar structure but different pharmacological effects. |
Dihydroquinine | C20H26N2O2 | A derivative of quinine; has similar antimalarial properties but different pharmacokinetics. |
Mefloquine | C17H16F6N2O3 | Used for malaria prophylaxis; distinct mechanism of action compared to quinine. |
Quinine sulfate's unique bitter taste and its historical significance in treating malaria set it apart from these compounds, despite their structural similarities.
Irritant